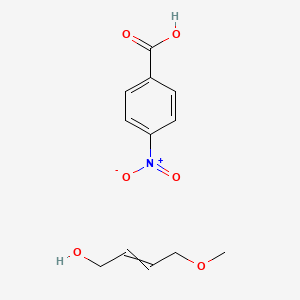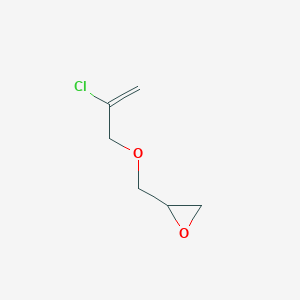
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H14O4. It is a derivative of cyclohexene, featuring an acetyloxy group and a carboxylate ester. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1,2-dione, while reduction can produce cyclohex-3-ene-1,2-diol.
Aplicaciones Científicas De Investigación
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate involves the hydrolysis of the ester bond to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released products can then interact with specific molecular targets, such as receptors or enzymes, to exert their biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Propyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may exhibit different hydrolysis rates and interaction profiles with enzymes and receptors.
Propiedades
Número CAS |
60581-96-6 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2-acetyloxycyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h4,6,8-9H,3,5H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
JTIOUNDRBIRCIL-BDAKNGLRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CCC[C@H]1C(=O)OC |
SMILES canónico |
CC(=O)OC1C=CCCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)



![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)



